molecular formula C9H14S5 B097880 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- CAS No. 17443-96-8

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-

Cat. No. B097880
CAS RN: 17443-96-8
M. Wt: 282.5 g/mol
InChI Key: DVNVCYCMGCJQBB-UHFFFAOYSA-N
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Description

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, also known as PTAD, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry. PTAD is a versatile reagent that has been widely used in the synthesis of various organic compounds due to its unique properties.

Mechanism Of Action

The mechanism of action of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is based on its ability to act as an electron acceptor. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can accept electrons from various organic compounds, leading to the formation of radical cations. These radical cations are highly reactive and can undergo various reactions, such as Diels-Alder reactions and cycloadditions.

Biochemical And Physiological Effects

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can induce oxidative stress in cells, leading to cell death. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages And Limitations For Lab Experiments

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has several advantages as a reagent in lab experiments. It is a versatile reagent that can be used in a wide range of reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also stable at room temperature and can be easily stored. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also sensitive to moisture and air, and therefore, it should be handled with care.

Future Directions

There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry. One area of research is the development of new reactions using 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- as a reagent or catalyst. Another area of research is the study of the biochemical and physiological effects of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, especially its potential as an anticancer agent. Additionally, the development of new synthetic methods for 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a versatile reagent that has been widely used in the field of organic chemistry. It has unique properties that make it useful in a wide range of reactions, and its potential as an anticancer agent is an area of ongoing research. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a toxic compound that should be handled with care. There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry, and ongoing research in this field is expected to yield new and exciting results.

Synthesis Methods

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can be synthesized by reacting adamantane with sulfur dichloride in the presence of aluminum chloride. The reaction yields a mixture of products, which can be separated by fractional distillation. The purified 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a yellow crystalline solid that is stable at room temperature.

Scientific Research Applications

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has been extensively used in the field of organic chemistry, especially in the synthesis of various organic compounds. It is a versatile reagent that can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and oxidation reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of cyclic sulfones.

properties

CAS RN

17443-96-8

Product Name

2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-

Molecular Formula

C9H14S5

Molecular Weight

282.5 g/mol

IUPAC Name

1,5,10,10-tetramethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C9H14S5/c1-7(2)5-10-8(3)11-6(7)13-9(4,12-5)14-8/h5-6H,1-4H3

InChI Key

DVNVCYCMGCJQBB-UHFFFAOYSA-N

SMILES

CC1(C2SC3(SC1SC(S2)(S3)C)C)C

Canonical SMILES

CC1(C2SC3(SC1SC(S2)(S3)C)C)C

synonyms

1,5,10,10-Tetramethyl-2,4,6,8,9-pentathiaadamantane

Origin of Product

United States

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